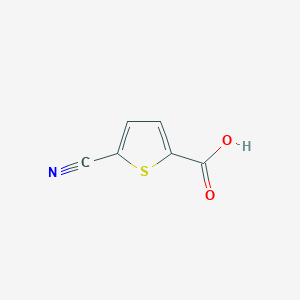
2-Fluoro-3-iodobenzoic acid
Übersicht
Beschreibung
2-Fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It consists of a benzene ring substituted with a fluorine atom at the second position and an iodine atom at the third position, along with a carboxylic acid group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, to introduce the fluorine atom into the aromatic ring . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using readily available precursors like substituted iodobenzoic acids. The process is optimized to achieve high purity and yield, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Use oxidizing agents such as Oxone® in aqueous solutions under mild conditions.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Yield various substituted benzoic acids or benzamides.
Oxidation Reactions: Produce hypervalent iodine compounds.
Reduction Reactions: Form alcohols or aldehydes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodobenzoic acid is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Used in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodobenzoic acid involves its ability to participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms. These substituents activate the benzene ring towards nucleophilic attack, facilitating various chemical transformations. The compound’s reactivity is also influenced by the carboxylic acid group, which can form hydrogen bonds and coordinate with metal ions, enhancing its utility in catalysis and complex formation.
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzoic Acid: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
3-Fluorobenzoic Acid: Lacks the iodine atom, resulting in different reactivity and applications.
2-Fluoro-5-iodobenzoic Acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Fluoro-3-iodobenzoic acid is unique due to the synergistic effects of both fluorine and iodine substituents, which enhance its reactivity and versatility in organic synthesis. The presence of both halogens allows for selective functionalization and the formation of complex molecules, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
2-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHWICBHZCKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453565 | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447464-03-1 | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-fluoro-3-iodobenzoic acid described in the research?
A1: The research [] highlights a novel synthetic route for obtaining this compound. Instead of direct synthesis, the method utilizes a controlled deprotonation and iodine migration on a precursor molecule (1-fluoro-2,3-diiodobenzene). This approach showcases the ability to manipulate the position of iodine on the benzene ring, offering regioflexibility in synthesizing specific isomers of di-substituted benzoic acids. This is particularly valuable because direct substitution reactions often lack such control over the final product's isomeric purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)


